Product packaging for 3-Cyano-6-ethyl-4-methylcoumarin(Cat. No.:CAS No. 288399-88-2)

3-Cyano-6-ethyl-4-methylcoumarin

Cat. No.: B13831310
CAS No.: 288399-88-2
M. Wt: 213.23 g/mol
InChI Key: KEOVWHIQWTZFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Coumarin (B35378) Derivatives as a Privileged Chemical Scaffold in Scientific Inquiry

Coumarins, identified as 1,2-benzopyrones, are a class of compounds found in nature, notably in plants like cinnamon and tonka beans. researchgate.net Their unique and versatile oxygen-containing heterocyclic structure has established them as a "privileged scaffold" in medicinal chemistry and chemical biology. frontiersin.orgnih.govnih.gov This privileged status stems from their ability to interact with a wide array of enzymes and receptors through various non-covalent interactions, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.netfrontiersin.org

The diverse biological activities attributed to coumarin derivatives are extensive and include anticancer, anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netnih.gov The adaptability of the coumarin core allows for the synthesis of a vast number of derivatives, each with potentially unique physicochemical and biological properties. frontiersin.org This structural versatility has made coumarins and their analogs attractive targets for drug design and development, as well as for applications as fluorescent probes for detecting metals and biomolecules. nih.goveurekaselect.com

Overview of 3-Cyano-6-ethyl-4-methylcoumarin as a Synthetic Coumarin Derivative

This compound is a synthetic derivative of the core coumarin structure. Its defining features are the presence of a cyano group at the 3-position, an ethyl group at the 6-position, and a methyl group at the 4-position of the coumarin ring. The cyano group, in particular, is significant as it can participate in various chemical reactions, making it a valuable intermediate in the synthesis of other complex molecules. evitachem.com For instance, 3-cyanocoumarins are precursors for methine dyes and have been used in the synthesis of modified cephalosporins and penicillins.

The synthesis of 3-cyano-4-methylcoumarins can be achieved through the reaction of 2-hydroxyacetophenones with malononitrile (B47326). Various methods have been developed to carry out this condensation, including the use of phase transfer catalysis and microwave irradiation on a solid support, which offers an eco-friendly alternative to traditional methods that use toxic solvents.

Below is a data table summarizing the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂ indofinechemical.com
Molecular Weight 213.24 g/mol indofinechemical.com
Melting Point 197-200°C indofinechemical.com
Appearance White powder indofinechemical.com
Solubility Soluble in Chloroform indofinechemical.com

Rationale for Focused Academic Investigation on this compound

The focused academic investigation into this compound is driven by several key factors. The coumarin scaffold itself is a well-established pharmacophore, and the specific substitutions on this derivative offer unique opportunities for scientific exploration. The cyano group at the 3-position is a key functional group that enhances the molecule's reactivity and potential for further chemical modification, making it a valuable building block in organic synthesis.

Furthermore, the study of substituted coumarins like this one contributes to the broader understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the coumarin ring and evaluating the resulting changes in biological activity, researchers can design more potent and selective therapeutic agents. acs.org The investigation of such compounds is crucial for the development of new drugs and for advancing the field of medicinal chemistry.

Scope and Objectives of Research on this compound

The research on this compound encompasses several key objectives:

Synthesis and Characterization: Developing efficient and environmentally friendly synthetic routes to produce the compound and its analogs. This includes detailed characterization using spectroscopic techniques to confirm the molecular structure.

Chemical Reactivity Studies: Exploring the reactivity of the cyano group and other functional groups to synthesize novel derivatives and more complex heterocyclic systems. researchgate.net

Biological Evaluation: Screening the compound for a wide range of biological activities, building upon the known pharmacological profile of coumarins. This includes investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. acs.org This knowledge is vital for the rational design of new and more effective therapeutic compounds.

Applications in Materials Science: Investigating the potential use of this coumarin derivative in the development of new materials, such as fluorescent probes and dyes, due to the inherent photophysical properties of the coumarin scaffold. nih.govevitachem.com

The focused research on this compound is a testament to the enduring importance of coumarin derivatives in scientific research, with potential impacts ranging from the development of new medicines to the creation of advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B13831310 3-Cyano-6-ethyl-4-methylcoumarin CAS No. 288399-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288399-88-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-ethyl-4-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-3-9-4-5-12-10(6-9)8(2)11(7-14)13(15)16-12/h4-6H,3H2,1-2H3

InChI Key

KEOVWHIQWTZFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N

Origin of Product

United States

Advanced Spectroscopic and Photophysical Investigations of 3 Cyano 6 Ethyl 4 Methylcoumarin

Fundamental Principles of Coumarin (B35378) Photophysics and Relevance to 3-Cyano-6-ethyl-4-methylcoumarin

The photophysical behavior of coumarins is governed by the electronic transitions between their ground state and excited states. Upon absorption of light, the molecule is promoted to an excited singlet state. From this state, it can return to the ground state through several pathways, including fluorescence (emission of a photon) or non-radiative decay processes like internal conversion and intersystem crossing to a triplet state.

A key characteristic of many coumarin derivatives is the presence of an intramolecular charge transfer (ICT) process upon excitation. nih.govscispace.com This involves the movement of electron density from an electron-donating group to an electron-accepting group within the molecule. In this compound, the ethyl group at the 6-position and the methyl group at the 4-position act as weak electron-donating groups, while the cyano group at the 3-position is a strong electron-withdrawing group. This "push-pull" arrangement facilitates ICT, which significantly influences the compound's spectral properties. nih.gov The extent of this charge transfer can be modulated by the surrounding solvent environment, leading to changes in the absorption and fluorescence spectra. In some cases, particularly in polar solvents, a twisted intramolecular charge transfer (TICT) state can be formed, which is often non-fluorescent and provides an additional non-radiative decay pathway. nih.govinstras.comrsc.org

Methodologies for Investigating Absorption and Emission Characteristics of this compound

UV-Vis absorption spectroscopy is a fundamental technique used to determine the wavelengths of light a molecule absorbs. For this compound, this involves preparing dilute solutions of the compound in various solvents and recording their absorption spectra. The resulting spectrum reveals the wavelengths of maximum absorption (λmax), which correspond to electronic transitions from the ground state to excited states. The presence of the cyano group at the 4-position is known to cause a significant long-wavelength shift in the absorption spectra of coumarins, typically in the range of 30–40 nm in methanol. researchgate.net Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to complement experimental findings and provide insights into the nature of these electronic transitions. rsc.orgnih.gov

Fluorescence emission spectroscopy is used to study the light emitted by a molecule after it has been excited. In this technique, a solution of this compound is excited at a specific wavelength (usually its λmax), and the emitted fluorescence is detected at longer wavelengths. The resulting spectrum provides information about the fluorescence maximum (λem) and the fluorescence intensity. The difference between the absorption and fluorescence maxima is known as the Stokes shift, which is an important characteristic of a fluorescent molecule. nih.gov For coumarin derivatives, the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter that can be influenced by the solvent and the molecular structure. scispace.comacgpubs.org

Solvatochromic Studies and Solvent-Dependent Photophysical Behavior of this compound

Solvatochromism refers to the change in a substance's color, and hence its absorption or emission spectra, with a change in the solvent polarity. Investigating the solvatochromic behavior of this compound provides valuable insights into the nature of its excited state. By measuring the absorption and fluorescence spectra in a range of solvents with varying polarities, it is possible to observe shifts in the λmax and λem.

Generally, for coumarins with an ICT character, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. scispace.com This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, providing a quantitative measure of the change in dipole moment upon excitation. scispace.com Deviations from this linear relationship can indicate specific solvent-solute interactions or the involvement of different excited states, such as the TICT state. scispace.cominstras.com

Table 1: Illustrative Solvatochromic Data for a Generic Coumarin Dye

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.3753504003650
Toluene2.381.4963604204100
Chloroform4.811.4463704505150
Acetonitrile37.51.3443804806000
Ethanol24.51.3613754755800

Note: This table provides hypothetical data to illustrate the concept of solvatochromism. Actual data for this compound would require experimental measurement.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics of this compound

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. By measuring the decay of fluorescence intensity over time (typically on the picosecond or nanosecond timescale), the fluorescence lifetime (τf) of the excited state can be determined. instras.com This provides information about the rates of both radiative (fluorescence) and non-radiative decay processes.

For this compound, time-resolved fluorescence measurements in different solvents can reveal how the solvent environment affects the excited-state lifetime. For instance, the presence of a non-radiative decay pathway, such as the formation of a TICT state in polar solvents, would be expected to shorten the fluorescence lifetime. nih.govinstras.com Ultrafast techniques like femtosecond time-resolved fluorescence can even allow for the direct observation of dynamic processes such as excimer formation in aggregated dye molecules. nih.govresearchgate.net

Quantum Yield Determinations and Photostability Assessment of this compound

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions. acgpubs.org High quantum yields are desirable for applications such as fluorescent probes. The quantum yield of coumarin derivatives can be highly dependent on the molecular structure and the solvent. acgpubs.org

Photostability is another crucial parameter, especially for applications where the compound is exposed to light for extended periods. It refers to the ability of the molecule to resist photochemical degradation. The photostability of this compound can be assessed by irradiating a solution of the compound with a light source and monitoring the decrease in its absorption or fluorescence over time. Coumarin derivatives are generally known for their good photostability, which contributes to their widespread use. researchgate.net

Computational and Theoretical Chemistry Studies on 3 Cyano 6 Ethyl 4 Methylcoumarin

Quantum Chemical Approaches for Electronic Structure and Reactivity of 3-Cyano-6-ethyl-4-methylcoumarin

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For compounds like this compound, these approaches can predict molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular and electronic properties of coumarin (B35378) derivatives. uotechnology.edu.iqresearchgate.net Studies on analogous compounds, such as 3-cyano-4-methylcoumarin, have utilized DFT to determine structural properties, vibrational frequencies, and electronic spectra. sigmaaldrich.com

Typically, these calculations employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net For this compound, a DFT approach would begin with the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing key data on bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net The distribution of these frontier orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is vital for understanding its interaction with other chemical species. unica.it

Further analysis, such as Natural Bond Orbital (NBO) calculations, can offer deeper insights into charge distribution and intramolecular interactions, like hyperconjugation and charge transfer, which stabilize the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Illustrative Data from DFT Calculations on a Related Coumarin Derivative
Calculated PropertyTypical MethodSignificance
Optimized Ground State GeometryDFT/B3LYP/6-311++G(d,p)Provides bond lengths, bond angles, and overall molecular shape.
HOMO EnergyDFT/B3LYP/6-311++G(d,p)Indicates electron-donating ability.
LUMO EnergyDFT/B3LYP/6-311++G(d,p)Indicates electron-accepting ability.
HOMO-LUMO Energy GapDFT/B3LYP/6-311++G(d,p)Relates to chemical reactivity and kinetic stability. researchgate.net
Dipole MomentDFT/B3LYP/6-311++G(d,p)Measures the polarity of the molecule. nih.gov
Vibrational FrequenciesDFT/B3LYP/6-311++G(d,p)Predicts the infrared and Raman spectra, aiding in experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. rsc.org

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. rsc.org This allows for the assignment of absorption bands to specific electronic transitions, such as the π →π* transitions common in aromatic systems like coumarins. informaticsjournals.co.in For fluorescent molecules, TD-DFT can also be used to optimize the geometry of the first excited state, which is crucial for predicting emission wavelengths. The difference in energy between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

Studies on various coumarin derivatives have shown that TD-DFT can effectively predict their optical properties, which are often in good agreement with experimental measurements. rsc.org These calculations can also elucidate how substituents, like the cyano, ethyl, and methyl groups in the target molecule, influence the absorption and emission characteristics.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, often in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time, including its interactions with its environment. mdpi.com

For this compound, MD simulations could be employed to explore its conformational flexibility. The ethyl group, in particular, can rotate, leading to different conformers. MD simulations can map the energy landscape associated with these rotations and determine the most populated conformations at a given temperature.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and properties. academie-sciences.fracademie-sciences.fr By simulating the coumarin derivative in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute. This solvation shell can significantly impact the molecule's photophysical properties, a phenomenon known as solvatochromism. The simulations can provide atomistic details of specific interactions, such as hydrogen bonding between the solvent and the oxygen atoms or the cyano group of the coumarin. academie-sciences.frresearchgate.net

Computational Insights into Photophysical Phenomena and Mechanistic Pathways of this compound

The combination of DFT, TD-DFT, and MD simulations provides a comprehensive computational toolkit to understand the photophysical phenomena of this compound. The electronic transitions predicted by TD-DFT form the basis of its interaction with light. acs.org

Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent de-excitation can occur through several pathways, including fluorescence, where a photon is emitted. Computational studies can help to understand the factors that favor fluorescence over non-radiative decay pathways. For instance, the rigidity of the coumarin scaffold is known to contribute to high fluorescence quantum yields.

Calculations can also reveal the nature of the excited state. For many coumarins, the excited state has a more pronounced charge-transfer character than the ground state, leading to a larger dipole moment. nih.gov This change in electronic distribution upon excitation is a key factor in their solvatochromic behavior and can be quantified through computational methods.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. nih.gov The this compound structure could serve as a starting point for in silico screening and virtual ligand design. biointerfaceresearch.com

In this approach, a library of virtual compounds can be generated by computationally adding different substituents to the coumarin core. These virtual libraries can then be screened against the three-dimensional structure of a target protein (e.g., an enzyme or a receptor) using molecular docking simulations. nih.govnih.gov Docking programs predict the preferred binding orientation of a ligand to its target and estimate the binding affinity. frontiersin.org

This process allows for the rapid identification of promising candidate molecules from a large virtual library, which can then be prioritized for synthesis and experimental testing. chemrxiv.orgnih.gov For example, coumarin derivatives have been investigated as potential inhibitors for targets such as carbonic anhydrases and various proteases. nih.govnih.gov The specific substitution pattern of this compound would define its shape, size, and electronic properties, making it a unique scaffold for designing selective ligands.

Biological Activity Research and Structure Activity Relationship Sar Analysis of 3 Cyano 6 4 Methylcoumarin Derivatives

General Overview of Coumarin (B35378) Biological Activities and Their Mechanisms

Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their extensive range of pharmacological effects. atlantis-press.comnih.gov These natural and synthetic compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticoagulant, anticancer, antioxidant, antimicrobial, and neuroprotective properties. nih.govnih.govfrontiersin.org The wide-ranging applications of coumarin derivatives in clinical settings, such as in anticoagulant therapy, have spurred significant research interest in this class of heterocyclic compounds. atlantis-press.comnih.gov

The mechanism of action of coumarins is multifaceted and often depends on their specific substitution patterns, which influence their physicochemical properties and pharmacological applications. mdpi.com For instance, some coumarin derivatives exert their effects by inhibiting various enzymes, while others can modulate signaling pathways involved in cellular processes. mdpi.comrsc.org Their unique chemical structure, consisting of a benzene (B151609) ring fused to a pyrone ring, allows them to interact with a variety of biological targets through different types of interactions, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.orgresearchgate.net

Coumarin and its derivatives have been reported to have inhibitory effects on numerous cell lines, making them a significant pharmacophore in the development of anticancer drugs. rsc.orgneliti.com Their anticancer activity is exhibited through various mechanisms, and some derivatives have shown high selectivity towards cancer cells. neliti.com In the context of neurodegenerative diseases like Alzheimer's, coumarins have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are key targets in the management of the disease. atlantis-press.comacs.org Furthermore, the structural similarities of some coumarins to estrogen have led to investigations into their anti-estrogenic activity. researchgate.net

The versatility of the coumarin scaffold allows for the synthesis of a wide array of derivatives with enhanced biological and physicochemical properties. frontiersin.org This has led to the development of coumarin-based hybrids, where the coumarin moiety is combined with other pharmacophores to create novel compounds with potentially improved efficacy and reduced toxicity. rsc.org

Investigation of Enzyme Inhibition Mechanisms by 3-Cyano-6-ethyl-4-methylcoumarin Derivatives

The introduction of a cyano group at the 3-position of the coumarin ring system, as seen in this compound, significantly influences its biological activity, particularly its role as an enzyme inhibitor. The investigation into the enzyme inhibition mechanisms of 3-cyano-coumarin derivatives has revealed their potential to target a range of enzymes implicated in various diseases.

Coumarin derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.gov

Studies have shown that the coumarin scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov The aromatic nature of the coumarin ring facilitates binding to the PAS, which can be important for inhibiting the enzyme. researchgate.net The substitution pattern on the coumarin ring is a critical determinant of the inhibitory potency and selectivity. For instance, the presence of a cyano group at the 3-position can influence the electronic properties of the molecule and its interaction with the enzyme's active site.

Research on various coumarin derivatives has demonstrated a range of inhibitory activities against AChE and BChE. Some coumarin-triazole hybrids have shown potent inhibition of both enzymes, with IC50 values in the low micromolar range. acs.org In one study, a series of N1-(coumarin-7-yl) derivatives exhibited moderate inhibitory activity against AChE but remarkable activity against BChE, with some compounds showing IC50 values in the nanomolar range. nih.gov Molecular docking studies have suggested that interactions such as π–π stacking with key amino acid residues like tryptophan and phenylalanine in the enzyme's active site are crucial for the inhibitory potential of these derivatives. nih.gov

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors, acting as prodrugs that undergo hydrolysis of their lactone ring by the esterase activity of the enzyme. nih.gov This process generates 2-hydroxy-cinnamic acid derivatives that bind to the entrance of the CA active site. nih.gov This unique mechanism of action has made coumarins an interesting subject for the development of selective CA inhibitors.

The inhibition of various CA isozymes by coumarin derivatives is highly dependent on the substitution pattern of the coumarin ring. nih.gov Studies on 3-cyano-7-hydroxy-coumarin have shown that it acts as an isoform-selective CA inhibitor. tandfonline.com This compound exhibited submicromolar inhibition against several human CA isoforms, including hCA VA, hCA VB, hCA VI, hCA VII, hCA IX, hCA XII, and hCA XIV, while showing no significant inhibition of hCA I, II, and XIII. tandfonline.com This selectivity is attributed to the variability of amino acid residues at the entrance of the active site among different CA isoforms. nih.gov

The presence of the cyano group at the 3-position, along with other substituents, plays a crucial role in determining the inhibitory efficacy and selectivity of these compounds. For example, bulky substituents at the 3-position can lead to ineffective inhibition of certain bacterial CAs. nih.gov The development of coumarin-based CA inhibitors is particularly relevant for targeting tumor-associated isoforms like CA IX and XII, which are implicated in cancer progression. tandfonline.com

Beyond cholinesterases and carbonic anhydrases, coumarin derivatives, including those with a 3-cyano substituent, have been investigated for their inhibitory effects on other enzymes. For instance, some coumarin derivatives have been found to inhibit dipeptidyl peptidase III (DPP III), a zinc-dependent metalloproteinase. nih.gov A study of various coumarin compounds revealed that the presence and position of substituents significantly affect their inhibitory potential against human DPP III. nih.gov

The 3-cyano group is a key feature in some of these inhibitory activities. For example, 3-cyano-7-hydroxy-coumarin has been identified as a potential dual-action compound, acting as both a CA inhibitor and a monocarboxylate transporter inhibitor. tandfonline.com The ability of coumarins to interact with various enzyme targets highlights their potential as scaffolds for the development of multi-target drugs. rsc.org

In Vitro Cellular Studies on this compound Derivatives

In vitro cellular studies are essential for evaluating the biological effects of new chemical entities at the cellular level. For this compound derivatives, these studies focus on their impact on cell proliferation and viability, providing insights into their potential as therapeutic agents.

Cell proliferation and viability assays are used to determine the cytotoxic potential of compounds against various cell lines, including both cancerous and normal cells. nih.govtudublin.ie The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess cell viability. nih.govresearchgate.net

Studies on various coumarin derivatives have demonstrated a wide range of cytotoxic activities. The cytotoxic potential of coumarins is highly dependent on the nature and position of their functional groups. nih.gov For example, some synthetic nitrated coumarins have shown significantly more toxicity to malignant melanocyte cells than to normal skin fibroblast cells. nih.gov

In the context of 3-cyano-coumarin derivatives, their effects on cell proliferation have been investigated in different cancer cell lines. For instance, some 3-arylcoumarin derivatives have been evaluated for their cytotoxic effects on human lung cancer cells (A549) and normal lung cells (MRC-9). researchgate.net The results from these studies help in identifying compounds with selective toxicity towards cancer cells, which is a desirable characteristic for potential anticancer agents. nih.gov The data from these assays are often presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50).

The following table summarizes the cytotoxic activity of some coumarin derivatives against different cell lines, as reported in the literature.

CompoundCell LineIC50 (µM)Source
Coumarin-thiazole derivative 51cHeLa1.29 rsc.org
Coumarin-thiazole derivative 51bCOS-71.96 rsc.org
Coumarin-thiazole derivative 51cCOS-71.66 rsc.org
Coumarin-pyrazole hybrid 35HepG22.96 ± 0.25 rsc.org
Coumarin-pyrazole hybrid 35SMMC-77212.08 ± 0.32 rsc.org
Coumarin-pyrazole hybrid 35U873.85 ± 0.41 rsc.org
Coumarin-pyrazole hybrid 35H12995.36 ± 0.60 rsc.org
4-Hydroxycoumarin (B602359) derivative 115SMMC-77216 ± 1.4 rsc.org
4-Hydroxycoumarin derivative 115Bel-74028 ± 2.0 rsc.org
4-Hydroxycoumarin derivative 115MHCC977 ± 1.7 rsc.org
4-Hydroxycoumarin derivative 115Hep3B9 ± 2.0 rsc.org
4,7-dihydroxycoumarin derivative 117A5494.31 ± 0.04 rsc.org
4,7-dihydroxycoumarin derivative 117HeLa5.14 ± 0.16 rsc.org
4,7-dihydroxycoumarin derivative 117SKNSH6.09 ± 0.32 rsc.org
4,7-dihydroxycoumarin derivative 117MCF73.42 ± 0.52 rsc.org
3-Acetylcoumarin derivative 3dBreast Cancer Cell Line18 nM jst.go.jp

Apoptosis and Cell Cycle Modulation Mechanisms

Coumarin derivatives are well-documented for their ability to influence the life cycle of cancer cells, primarily through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govresearchgate.net The mechanisms are often multifaceted, involving the destabilization of the mitochondrial membrane, which leads to the release of cytochrome c and subsequent activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov

Studies on various coumarin compounds have shown they can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some coumarins cause a G0/G1 phase arrest by down-regulating the expression of associated proteins. nih.gov This blockage prevents cells from entering the S phase, where DNA synthesis occurs. researchgate.net Other derivatives have been found to induce a G2/M phase arrest, halting cell division. nih.govsci-hub.se The induction of apoptosis is often confirmed by observing an increase in the sub-G1 cell population in flow cytometry analysis, which represents cells with fragmented DNA. nih.gov The anticancer effects of coumarin derivatives can also be mediated by their influence on critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells. researchgate.netfrontiersin.org Inhibition of this pathway can reduce cell proliferation and trigger apoptosis. frontiersin.org Specifically, coumarin-3-carboxylic acid has been noted for its antitumor functions. nih.gov

Specific Cell Line Response Studies and Phenotypic Screening

The cytotoxic and cytostatic effects of coumarin derivatives have been evaluated against a wide range of human cancer cell lines. Phenotypic screening, an approach that assesses the effects of compounds on cell morphology and behavior, has been instrumental in identifying active coumarin analogs. drugtargetreview.com This method provides a broader understanding of a compound's cellular impact beyond a single molecular target. drugtargetreview.com

Research has demonstrated the activity of coumarin derivatives against various cancer cell lines, including:

Colon Cancer: Derivatives have shown cytotoxic effects against cell lines like HCT-116 and HT-29. nih.govnih.gov For example, 4-hydroxycoumarin derivatives conjugated with neurotransmitters displayed selective cytotoxicity towards HCT-116 cells. nih.gov

Leukemia: Coumarins have demonstrated potent anti-proliferative activity against leukemia cell lines such as HL-60 and K562. nih.govnih.gov One study found that a specific coumarin isolated from Peucedanum japonicum roots significantly induced apoptosis in HL-60 cells. nih.gov

Lung Cancer: The A549 non-small cell lung cancer (NSCLC) cell line has been a common model for testing coumarin cytotoxicity. nih.gov Certain derivatives have been shown to inhibit the migration of A549 cells, suggesting potential to reduce metastasis. nih.gov

Breast Cancer: Cell lines such as MCF-7 and MDA-MB-231 have been used to screen coumarin hybrids, with some compounds showing significant inhibitory activity. nih.govsci-hub.se

Cervical Cancer: HeLa cells have been used to demonstrate that coumarins can induce apoptosis and cause G0/G1 arrest. nih.gov

Table 1: Examples of Coumarin Derivative Activity on Specific Cancer Cell Lines

Coumarin Derivative TypeCancer Cell LineObserved EffectReference
Coumarin–1,2,3–triazole hybridsHeLa (Cervical), CaCo-2 (Colon), K562 (Leukemia)Pronounced antiproliferative activity nih.gov
3′S,4′S-disenecioylkhellactoneHL-60 (Leukemia)Significant induction of apoptosis nih.gov
Coumarin-pyridine hybridsMCF-7 (Breast), HCT-116 (Colon), A549 (Lung)Promising activity, cell cycle arrest in G2/M phase sci-hub.se
4-Hydroxycoumarin derivativesHCT-116 (Colon), HeLa (Cervical)Significant selective cytotoxicity nih.gov
General CoumarinsA549 (Lung)Inhibition of migration nih.gov

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms of this compound Derivatives

Many coumarin derivatives are recognized as effective antioxidants, capable of scavenging free radicals and protecting against oxidative stress. researchgate.netnih.govnih.gov The antioxidant capacity is largely dictated by the substitution on the coumarin ring. nih.govresearchgate.net

The primary mechanism for the radical-scavenging activity of many coumarins is their ability to donate a hydrogen atom, a process facilitated by the presence of hydroxyl groups. researchgate.net Studies on 4-methylcoumarins have shown that o-dihydroxy-substituted derivatives (e.g., at the C-7 and C-8 positions) are excellent radical scavengers. nih.govnih.gov The antioxidant efficiency of 4-methylcoumarins can also be modulated by introducing substituents at the C-3 position, such as an ethoxycarbonylethyl group, although this effect is not explained by simple electron-donating or withdrawing properties. nih.gov The scavenging activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses for this compound

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. A comprehensive analysis of the structure-activity relationships (SAR) reveals several key trends across different biological activities.

Anticancer Activity: For anticancer effects, substitutions at multiple positions are crucial. The cyano group at the C-3 position is a common feature in many biologically active coumarins. Structure-activity relationship studies have shown that for coumarin-artemisinin hybrids, 3-chloro and 4-methyl substituents on the coumarin moiety enhanced anticancer activity, while a 3-ethoxycarbonyl group reduced it. nih.gov The nature of the linker in hybrid molecules is also critical; for example, an ether linker between a 1,2,3-triazole and the coumarin moiety was found to be crucial for high activity. sci-hub.se

Antimicrobial Activity: In the context of antibacterial action, substituents at the C-3 and C-4 positions of the coumarin ring are considered highly important for developing new agents. researchgate.net For antifungal activity against Aspergillus species, the presence of electron-withdrawing groups and shorter alkyl chains tends to increase efficacy. cabidigitallibrary.org A hydroxyl group at the C-7 position is also frequently associated with antifungal properties. cabidigitallibrary.org

Antioxidant Activity: The antioxidant capacity is strongly correlated with the presence and position of hydroxyl groups on the benzopyrone ring. researchgate.netresearchgate.net For 4-methylcoumarins, having two hydroxyl groups ortho to each other (e.g., 7,8-dihydroxy) results in excellent radical scavenging properties. nih.govnih.gov The introduction of a substituent at the C-3 position can modulate this activity. nih.gov Conversely, the addition of a methyl group at the C-4 position can sometimes decrease scavenging activity, depending on other substitutions. nih.gov

Impact of Substituent Position and Nature on Biological Activity

The biological activity of coumarin derivatives is profoundly influenced by the position and chemical nature of substituents on the coumarin ring. nih.gov Research has consistently shown that modifications at various positions can either enhance or diminish the pharmacological effects of the parent compound.

Similarly, the C4 position is another critical site for modification. The presence of a methyl group at this position, as in this compound, has been shown to be favorable for certain biological activities. rsc.org The vinylogous reactivity of 3-cyano-4-methyl coumarins has been exploited in various synthetic transformations to create more complex and potentially more active molecules. nih.gov

The following table summarizes the impact of various substituents on the biological activity of coumarin derivatives:

SubstituentPositionEffect on Biological ActivityReference
ChloroC3Increased anticancer activity rsc.org
MethylC4Increased anticancer activity rsc.org
EthoxycarbonylC3Reduced anticancer activity rsc.org
4-Oxygen groupC4Enhanced cytotoxicity in certain cancer cell lines rsc.org
PhenylC3Enhanced MAO-B inhibition researchgate.net
PhenylC4More effective for MAO-A inhibition researchgate.net

Role of the Cyano Group in Modulating Bioactivity

The cyano (-C≡N) group at the C3 position of the coumarin ring plays a pivotal role in modulating the biological activity of these derivatives. Its strong electron-withdrawing nature significantly influences the electronic distribution within the molecule, impacting its reactivity and interaction with biological targets. nih.gov

The cyano group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor binding. unimi.it In the context of enzyme inhibition, the nitrile functionality can act as a key pharmacophore, interacting with active site residues.

Furthermore, the reactivity of the 3-cyano group allows for further chemical modifications, providing a handle for the synthesis of diverse derivatives with potentially improved biological profiles. nih.gov For instance, the presence of the cyano group facilitates certain chemical reactions that can be used to introduce other functional groups or build more complex molecular architectures. nih.gov

However, the influence of the cyano group is not universally beneficial for all biological activities. For example, in a study on coumarin-3-carboxamide derivatives, the parent coumarin-3-carboxylic acid was found to be the most active against B. cereus, while the corresponding carboxamides and the decarboxylated coumarin (lacking a substituent at C3) showed no antibacterial activity. researchgate.net This highlights the specific and context-dependent role of the substituent at the C3 position.

Influence of Ring Fusion and Hybridization on SAR

Fusing other heterocyclic rings to the coumarin scaffold or creating hybrid molecules are well-established strategies in medicinal chemistry to enhance biological activity and explore new pharmacological profiles. researchgate.netrsc.org These approaches can lead to compounds with extended π-systems, altered steric bulk, and the introduction of new pharmacophoric features.

Ring Fusion: The fusion of rings, such as a pyran ring to the coumarin core, can create more rigid and complex structures. rsc.org For example, pyranocoumarin (B1669404) derivatives have been investigated for their diverse biological activities. researchgate.net The mode of fusion and the nature of the fused ring system significantly impact the resulting compound's properties. rsc.org

The following table provides examples of coumarin hybrids and their biological activities:

Hybrid TypeFused/Linked MoietyBiological ActivityReference
Coumarin-ArtemisininArtemisininAnticancer rsc.org
Coumarin-Triazole1,2,3-TriazoleAntibacterial, Antifungal, Anticancer rsc.orgnih.gov
Coumarin-ImidazoleImidazoleAnticancer rsc.org

Interaction with Metal Ions and Formation of Metal Complexes for Enhanced Bioactivity

The chelation of metal ions by coumarin derivatives is another avenue for enhancing their biological activity. researchgate.netnih.govresearchgate.net The formation of metal complexes can significantly alter the physicochemical properties of the parent coumarin, such as its solubility, stability, and lipophilicity, which in turn can lead to improved bioavailability and therapeutic efficacy. researchgate.net

Coumarins possess excellent chelating properties due to the presence of oxygen and, in the case of 3-cyanocoumarins, nitrogen atoms that can coordinate with metal ions. researchgate.net Transition metals like copper, zinc, nickel, and cobalt are commonly used to form complexes with coumarin-based ligands. nih.govmdpi.com

These metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. nih.govresearchgate.netfrontiersin.org The enhanced bioactivity of these complexes is often attributed to the synergistic effect of the coumarin ligand and the metal ion. researchgate.net For example, complexation can facilitate the transport of the active molecule into the cell and can also lead to the generation of reactive oxygen species, which is a mechanism for anticancer activity. nih.gov

The following table summarizes the enhanced bioactivity of some coumarin-metal complexes:

Coumarin LigandMetal IonEnhanced Biological ActivityReference
Coumarin-3-carboxylic acidCu(II), Zn(II), Ni(II)Enhanced DPPH-scavenging effect mdpi.com
Coumarin-N-acylhydrazoneIr(III), Ru(II), Rh(III)Antibacterial, Radical scavenging frontiersin.org
3-(bromoacetyl)coumarinMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Antimicrobial nih.gov

Emerging Applications of 3 Cyano 6 Ethyl 4 Methylcoumarin in Scientific Domains

3-Cyano-6-ethyl-4-methylcoumarin as a Fluorescent Probe and Labeling Agent in Biochemical Assays

The inherent fluorescence of the coumarin (B35378) core is a key feature driving its use in biochemical and biomedical research. acs.org Coumarin derivatives are widely employed as UV-excitable, blue-fluorescent dyes. nih.govresearchgate.net These compounds can be chemically modified to create reactive versions that covalently attach to biomolecules like proteins, peptides, and nucleic acids, serving as fluorescent labels. nih.gov The fluorescence of these molecules, including their intensity and emission wavelength, is sensitive to the local environment and can be finely tuned by altering the substituents on the coumarin ring. acs.orgrsc.org

The 3-cyanocoumarin (B81025) framework, to which this compound belongs, is a significant building block for various derivatives with applications in medicinal chemistry and dye synthesis. researchgate.net For instance, the related compound 6-bromo-3-cyano-4-methylcoumarin (B1584746) serves as a precursor in the synthesis of methine dyes used in biological staining. researchgate.net While specific research on this compound as a probe is limited, the known chemistry of cyanocoumarins suggests its potential for creating sophisticated tools for biochemical analysis.

Coumarin-based probes are frequently designed as "fluorogenic substrates" to detect enzymatic activity. nih.govresearchgate.net These probes are initially non-fluorescent or emit at a different wavelength, but upon interaction with a specific enzyme, they are cleaved, releasing the highly fluorescent coumarin fluorophore. google.com This "turn-on" mechanism allows for the sensitive quantification of enzyme activity. nih.gov For example, derivatives of 7-hydroxycoumarin are extensively used to create substrates for detecting enzymes like glycosidases, phosphatases, and proteases. nih.govgoogle.com

The development of fluorescent indicators is not limited to enzymes. By incorporating specific recognition moieties, coumarin derivatives can be tailored to detect other biomolecules and ions. A notable example is 7-O-tert-butyldiphenylsilyl-3-cyano-4-methylcoumarin (Si-CHMC), which acts as a fluorogenic sensor for fluoride (B91410) ions in aqueous solutions. researchgate.net The design of such probes often relies on modulating the electronic properties of the coumarin ring; the introduction of electron-withdrawing groups, such as the cyano group at the 3-position, is a critical strategy in the synthesis of these functional molecules. acs.org

The bright blue fluorescence of coumarin dyes makes them valuable tools in fluorescence microscopy. researchgate.net They are often used to provide contrast in multicolor imaging experiments, where multiple cellular structures are labeled with different colored fluorophores. researchgate.net Cell-permeable coumarin derivatives can be used to track cells over time or to label specific intracellular components. researchgate.netnih.gov

While high-abundance targets are often preferred for coumarin-based labels due to potential overshadowing by cellular autofluorescence, strategic molecular design can enhance their brightness and utility. researchgate.netnih.gov For example, modifications like fluorination have been shown to improve the quantum yield and photostability of coumarin fluorophores, making them more robust for demanding imaging applications. google.comnih.gov The structural features of this compound place it within the family of compounds that could be adapted for such cell imaging and microscopy techniques.

Utilization in Materials Science and Advanced Functional Materials

The utility of the coumarin framework extends beyond biology into materials science, where their unique photophysical properties are harnessed to create advanced functional materials. rsc.org Coumarin derivatives have been integrated into various systems as laser dyes, fluorescent brighteners, and components in nonlinear optical materials, owing to their high emission yields, stability, and the tunability of their spectral properties. rsc.orgrsc.org

Coumarin derivatives are an important class of organic compounds used as the active medium in dye lasers. rsc.org Their key advantage is the ability to produce tunable laser light over a wide frequency range. Various coumarin compounds are used in laser technology, chosen for their specific fluorescence wavelengths.

In addition to laser applications, coumarins are employed as fluorescent brighteners, also known as optical brightening agents. rsc.org These substances absorb light in the ultraviolet region and re-emit it in the blue portion of the visible spectrum, leading to a whitening and brightening effect. They have been used to brighten synthetic fibers like polyesters, imparting a brilliant finish with good fastness properties. Certain 7-substituted coumarins, which are structurally related to the target compound, have been specifically developed for this purpose.

Recent research has highlighted the role of coumarin derivatives as highly efficient photoinitiators or sensitizers for photopolymerization reactions, which are crucial for applications like 3D printing and the synthesis of photocomposites. researchgate.net These coumarins can act as photoredox catalysts, initiating both free radical polymerization of acrylates and cationic polymerization of epoxides when exposed to visible light, such as from a 405 nm LED.

Coumarin-based photoinitiating systems, often in combination with co-initiators like amines or iodonium (B1229267) salts, demonstrate excellent polymerization rates and high final monomer conversions. researchgate.net The mechanism involves the excited state of the coumarin dye interacting with other components to generate the reactive species that start the polymerization chain reaction. google.com The high performance of these systems has led to their incorporation into new photosensitive resins for 3D printing and for the creation of hydrogels under mild, aqueous conditions.

The coumarin framework is a valuable building block for creating materials with specific, desirable optical properties. researchgate.net Their inherent characteristics make them suitable for developing nonlinear optical (NLO) chromophores and materials for optical recording. rsc.org The performance of these materials is directly linked to the molecular structure of the coumarin derivative. For instance, the synthesis of 6-Bromo-3-cyano-4-methylcoumarin is noted for its utility in developing new materials with unique optical characteristics based on its molecular structure. researchgate.net The strategic placement of substituents allows for the fine-tuning of the electronic and, consequently, the optical response of the material. rsc.org

Data on Related Coumarin Derivatives

To provide context for the potential properties of this compound, the table below summarizes findings and applications of structurally similar coumarin compounds.

Compound NameApplication/FindingResearch ContextCitation(s)
6-Bromo-3-cyano-4-methylcoumarin Precursor for methine dyes; used in developing materials with specific optical properties.Materials Science, Dye Synthesis researchgate.net
7-O-tert-butyldiphenylsilyl-3-cyano-4-methylcoumarin Fluorogenic sensor for detecting fluoride ions in aqueous solutions.Analytical Chemistry, Sensor Development researchgate.net
3-Cyano-7-hydroxy-4-methylcoumarin Studied for its absorption and fluorescence spectra in various solvents.Photophysics, Solvatochromism nih.govrsc.org
General Coumarin Derivatives Used as laser dyes, fluorescent brighteners, and in photopolymerizable systems.Materials Science, Laser Technology, Polymer Chemistry rsc.org
7-Hydroxycoumarin Derivatives Widely used as fluorogenic substrates for detecting enzyme activity (e.g., phosphatases, glycosidases).Biochemistry, Diagnostics nih.govgoogle.com

This compound as a Lead Compound for Drug Discovery and Development

The coumarin nucleus, a fundamental scaffold in medicinal chemistry, is recognized for its wide array of pharmacological activities and its presence in numerous natural products. nih.govorientjchem.org Its simple, low molecular weight structure, combined with high bioavailability and solubility, makes it an attractive starting point for the development of new therapeutic agents. nih.gov Within this privileged class of compounds, 3-cyanocoumarins, and specifically derivatives like this compound, serve as crucial lead compounds. A lead compound is a chemical starting point for drug design, possessing promising, albeit suboptimal, biological activity that can be refined through chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.

The strategic placement of substituents on the coumarin ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's interaction with biological targets. The 3-cyano group is particularly significant; it is a versatile chemical handle that can participate in various chemical transformations, enabling the synthesis of diverse molecular architectures. Furthermore, substitutions on the benzene (B151609) ring portion of the coumarin, such as the ethyl group at position 6 and the methyl group at position 4, play a critical role in modulating the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. nih.gov These derivatives are not only investigated for their intrinsic therapeutic potential but are also heavily utilized as precursors for more complex molecules. orientjchem.org

Design and Synthesis of Hybrid Molecules Incorporating the 3-Cyano-Coumarin Moiety

A prominent strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores (molecular fragments with known biological activity) are covalently linked to produce a single entity with potentially enhanced or novel activity. The 3-cyano-coumarin scaffold is an excellent platform for this approach. Researchers design and synthesize hybrids that combine the coumarin nucleus with other biologically active motifs, such as pyrazoles, isatin, or triazoles, to target multiple pathways involved in complex diseases like cancer. nih.gov

The synthesis of these hybrids often leverages the reactivity of the coumarin scaffold. For instance, the Vilsmeier-Haack reaction has been employed to create novel pyrazole-containing coumarins. nih.gov In one such study, a series of diethylene glycol tethered isatin-1,2,3-triazole-coumarin derivatives were synthesized, demonstrating how the coumarin moiety can be integrated into larger, multi-component structures designed to exhibit specific anticancer activities. nih.gov The rationale behind these hybrids is that they can interact with multiple biological targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance.

Table 1: Examples of Hybrid Molecules Derived from Coumarin Scaffolds

Hybrid Class Pharmacophores Combined Target/Activity
Isatin-Triazole-Coumarin Isatin, 1,2,3-Triazole, Coumarin Anticancer
Pyrazole-Coumarin Pyrazole, Coumarin Antibacterial, Antifungal
Thiazolidinylidene-Coumarin Thiazolidinone, Coumarin, Malononitrile (B47326) Cytotoxic (Anticancer)

This table is generated based on findings related to hybrid molecules incorporating the broader coumarin scaffold to illustrate the design principles applicable to 3-cyano-coumarin derivatives. nih.govorientjchem.org

Precursor Role in the Synthesis of Pharmacologically Active Scaffolds

Beyond its use in hybrid molecules, this compound and related compounds are invaluable precursors for synthesizing entirely new pharmacologically active scaffolds. The cyano group at position 3 is an electrophilic site that can be readily transformed into other functional groups, such as amides, carboxylic acids, or can be used to build new heterocyclic rings fused to the coumarin core.

For example, 3-cyanocoumarins are essential intermediates in the synthesis of 3-carboxycoumarins. These carboxylic acid derivatives, in turn, are precursors for creating more complex molecules, including certain cephalosporin (B10832234) and modified penicillin analogues, which are classes of antibiotics. The hydrolysis of the cyano group to a carboxylic acid or its conversion to an amide are common synthetic steps that unlock new avenues for derivatization. Amides derived from 3-cyanocoumarins have been shown to act as specific inhibitors of enzymes like α-chymotrypsin and human leukocyte elastase.

The synthesis of the initial 3-cyano-4-methylcoumarin scaffold is efficiently achieved through methods like the Knoevenagel condensation, often facilitated by phase transfer catalysis or iodine-mediated one-pot reactions. orientjchem.orgresearchgate.net These methods involve the reaction of a substituted 2-hydroxyacetophenone (B1195853) (e.g., 2-hydroxy-5-ethylacetophenone) with an active methylene (B1212753) compound like malononitrile. researchgate.net The resulting 3-cyano-4-methylcoumarin can then undergo further reactions.

Table 2: Synthesis of Substituted 3-Cyano-4-methylcoumarins

Reactants Catalyst/Conditions Product Yield Reference
2-Hydroxyacetophenones, Malononitrile Tetra-n-butylammonium hydrogen sulphate (Phase Transfer Catalyst), Benzene/K2CO3 3-Cyano-4-methylcoumarins Good
2-Hydroxyacetophenones, Malononitrile Iodine, Microwave Irradiation (2-5 min) 3-Cyano-4-methylcoumarins High researchgate.net

These synthetic pathways highlight the role of 3-cyanocoumarins as versatile building blocks. By modifying the cyano group, medicinal chemists can generate libraries of diverse compounds for biological screening, leading to the discovery of new drugs with a wide range of therapeutic applications, from anti-infectives to enzyme inhibitors. orientjchem.org

Future Research Directions and Translational Perspectives for 3 Cyano 6 Ethyl 4 Methylcoumarin

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 3-cyanocoumarin (B81025) derivatives has traditionally relied on methods like the Knoevenagel condensation of o-hydroxyacetophenones with ethyl cyanoacetate (B8463686) or malononitrile (B47326). sigmaaldrich.com While effective, these methods often involve toxic catalysts like pyridine (B92270) or piperidine (B6355638) and carcinogenic solvents such as benzene (B151609). The future of synthesizing 3-Cyano-6-ethyl-4-methylcoumarin and related compounds lies in the development of more sustainable and environmentally friendly approaches.

Key areas for exploration include:

Green Catalysis: Research into solid acid catalysts, such as starch sulfuric acid, and reusable catalysts like iodine, offers a promising eco-friendly alternative. nih.gov Microwave-assisted synthesis under solvent-free conditions, using solid supports like fly ash, has already shown potential for a facile and green protocol.

One-Pot Reactions: Developing structured one-pot methods can streamline the synthesis process, making it more efficient and reducing waste. researchgate.net This could involve the in-situ generation of reactive intermediates, leading directly to the desired coumarin (B35378) derivative.

Flow Chemistry: The application of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is particularly advantageous for scaling up production.

A comparative look at traditional versus emerging synthetic methods highlights the shift towards sustainability:

FeatureTraditional MethodsEmerging Sustainable Methods
Catalysts Pyridine, Piperidine (toxic)Iodine, Solid Acids (reusable, less toxic)
Solvents Benzene (carcinogenic), DMFEthanol, Water, Solvent-free
Energy Source Conventional heatingMicrowave irradiation
Efficiency Often multi-step, lower yieldsOne-pot reactions, higher yields

Advanced Mechanistic Studies on Photophysical Processes in Complex Environments

Coumarin derivatives are well-known for their fluorescent properties, making them valuable as fluorescent probes and in material science. researchgate.net The introduction of a cyano group at the 3-position and an ethyl group at the 6-position of the coumarin ring significantly influences its electronic and photophysical characteristics.

Future research should focus on:

Solvatochromism: A deeper investigation into the solvatochromic behavior of this compound in various solvent systems is needed. Understanding how solvent polarity and hydrogen bonding affect the ground and excited state dipole moments will be crucial for designing probes for specific environments. Studies on related compounds have shown that the excited state dipole moments are generally higher than the ground state moments. evitachem.com

Excited-State Dynamics: Time-resolved spectroscopic techniques can unravel the complex photophysical processes, including intramolecular charge transfer (ICT), excited-state proton transfer (ESPT), and non-radiative decay pathways. The presence of the cyano group can dramatically shift absorption and emission wavelengths. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structural properties, vibrational frequencies, and electronic spectra of these molecules, complementing experimental findings. sigmaaldrich.com

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

Coumarins exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The specific biological roles of this compound are not yet fully understood, presenting a significant area for future research.

Key research directions include:

Enzyme Inhibition: Investigating the inhibitory effects of this compound and its derivatives on various enzymes is a priority. For instance, related coumarin derivatives have shown potent inhibition of β-glucuronidase and carbonic anhydrase. acs.org The bulky nature of these molecules might lead to allosteric inhibition. acs.org

Cellular Pathway Analysis: Elucidating the specific cellular signaling pathways modulated by this compound is crucial. This includes studying its impact on cell cycle progression, apoptosis, and the expression of pro- and anti-apoptotic proteins. nih.gov

Target Identification: Utilizing modern chemical biology tools, such as activity-based protein profiling and chemoproteomics, can help identify the direct molecular targets of this compound within the cell.

Development of Advanced Materials with Tunable Photophysical Properties

The unique photophysical properties of 3-cyanocoumarins make them excellent candidates for the development of advanced materials. evitachem.com

Future research in this area should explore:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes based on the this compound scaffold for sensing specific ions, molecules, or changes in the cellular microenvironment.

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission spectra of coumarin derivatives make them promising materials for use as emitters in OLEDs.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The integration of this compound research with emerging technologies can accelerate the discovery and development of new applications.

This includes:

High-Throughput Screening (HTS): Employing HTS to rapidly screen libraries of this compound derivatives against a wide range of biological targets will expedite the identification of lead compounds.

Organocatalysis: The use of organocatalytic cascade reactions can provide asymmetric access to complex and biologically relevant molecules derived from 3-cyanocoumarins. nih.gov

Click Chemistry: Utilizing click chemistry reactions can facilitate the conjugation of this compound to other molecules, such as targeting ligands or biomacromolecules, to create multifunctional probes and therapeutic agents.

Challenges and Opportunities in the Field of this compound Research

While the future of this compound research is promising, several challenges and opportunities exist.

Challenges:

Synthesis of Substituted Precursors: The availability of variously substituted o-hydroxyacetophenones can be a limiting factor in the synthesis of a diverse range of derivatives.

Understanding Structure-Activity Relationships (SAR): A comprehensive understanding of the SAR for this class of compounds is still developing. Systematic studies are needed to correlate specific structural features with biological activity and photophysical properties.

In Vivo Studies: Translating promising in vitro findings to in vivo models will be a critical step in validating the therapeutic potential of these compounds.

Opportunities:

Multi-target Agents: The coumarin scaffold is known to interact with multiple biological targets, offering the potential to develop multi-target agents for complex diseases like cancer. nih.gov

Personalized Medicine: The development of fluorescent probes based on this compound could contribute to the development of diagnostic tools for personalized medicine.

Interdisciplinary Collaboration: The multifaceted nature of coumarin research necessitates collaboration between synthetic chemists, photochemists, biologists, and material scientists to fully realize the potential of these compounds.

Q & A

Q. What are the typical synthetic routes for preparing 3-Cyano-6-ethyl-4-methylcoumarin, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of coumarin derivatives often involves Pechmann condensation or Knoevenagel cyclization. For 6-ethyl substitution, alkylation of hydroxy precursors (e.g., 6-hydroxy-4-methylcoumarin) via Williamson ether synthesis or Mitsunobu reaction is common. For example, 6-alkoxy-4-methylcoumarins (e.g., 6-ethoxy derivatives) are synthesized by reacting hydroxy precursors with alkyl halides in the presence of a base (e.g., K₂CO₃) or using triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) . The cyano group at position 3 can be introduced via nitrile substitution or cyanoacetate-mediated cyclization. Optimize reaction temperatures (80–120°C) and solvent systems (DMF, ethanol, or acetonitrile) based on precursor solubility and reactivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and alkyl/cyano groups), FT-IR (to identify C≡N stretching at ~2200–2250 cm⁻¹), and mass spectrometry (for molecular ion validation). For example, in 6-alkoxy-4-methylcoumarins, the ¹H NMR typically shows a singlet for the 4-methyl group (δ ~2.4 ppm) and a downfield shift for the 6-ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) . If NMR signals overlap, employ 2D techniques (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift calculations) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : For accidental ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water for 15 minutes. Always consult safety data sheets (SDS) of structurally analogous compounds (e.g., 6,7-diethoxy-4-methylcoumarin) for toxicity guidelines .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites . Validate computational results against experimental UV-Vis spectra (e.g., λmax for π→π* transitions) and redox potentials. For example, the cyano group’s electron-withdrawing effect can be quantified via Natural Bond Orbital (NBO) analysis to explain enhanced electrophilicity at the lactone ring.

Q. What strategies are effective for modifying the this compound scaffold to study structure-activity relationships (SAR) in photophysical applications?

  • Methodological Answer :
  • Functional Group Interconversion : Replace the cyano group with carboxylic acid or amide derivatives via hydrolysis or nucleophilic substitution.
  • Alkyl Chain Variation : Synthesize 6-propyl or 6-isopropyl analogs to study steric effects on fluorescence quantum yield.
  • Positional Isomerism : Prepare 7-ethyl or 8-cyano isomers to compare electronic effects.
  • Ultrasound-Assisted Synthesis : Enhance reaction efficiency and yield for derivatives using sonochemical methods (e.g., 20–40 kHz, 50°C), as demonstrated for 3-aryl coumarins .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

  • Methodological Answer :
  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate model for your system .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CHCl₃) in calculations to improve shift predictions.
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations if rigid rotor approximations fail.
  • Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to isolate variables affecting yield .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound samples?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor [M+H]⁺ ions for quantification.
  • GC-MS : Derivatize non-volatile impurities (e.g., hydrolyzed products) with BSTFA for trimethylsilylation.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of ethyl substitution) via single-crystal analysis, leveraging software like SHELXL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.